molecular formula C16H21N3O3S B266315 N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide

Cat. No. B266315
M. Wt: 335.4 g/mol
InChI Key: SWGPOLJRYSDVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide, also known as DM-235, is a novel compound that has shown potential in scientific research applications. This compound belongs to the class of thiadiazole derivatives and has been synthesized through a multi-step process.

Mechanism of Action

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This means that it binds to a site on the receptor that is distinct from the binding site of the neurotransmitter acetylcholine. This binding enhances the activity of the receptor, leading to increased release of acetylcholine in the brain. This mechanism of action is different from that of other cognitive enhancers such as acetylcholinesterase inhibitors.
Biochemical and Physiological Effects:
N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide has been found to enhance cognitive function in animal models and in human clinical trials. It has been shown to improve working memory, attention, and executive function. N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide has also been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. Additionally, N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide has been found to have anti-inflammatory effects in peripheral tissues.

Advantages and Limitations for Lab Experiments

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide has several advantages for lab experiments. It is a highly selective compound that targets the α7 nicotinic acetylcholine receptor, which reduces the risk of off-target effects. It has also been found to have a good safety profile in animal models and in human clinical trials. However, one limitation of N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide research. One area of interest is the potential use of N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide. Additionally, there is potential for the development of more potent and selective compounds based on the structure of N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide.

Synthesis Methods

The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form 5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 2-ethylbutanoyl chloride to form N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide. The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide has been optimized to achieve high yields and purity.

Scientific Research Applications

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide has shown potential in scientific research applications, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide has also been shown to enhance the release of acetylcholine in the brain, which further enhances cognitive function.

properties

Product Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide

InChI

InChI=1S/C16H21N3O3S/c1-5-10(6-2)14(20)17-16-19-18-15(23-16)11-7-8-12(21-3)13(9-11)22-4/h7-10H,5-6H2,1-4H3,(H,17,19,20)

InChI Key

SWGPOLJRYSDVMX-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=NN=C(S1)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.